molecular formula C8H16ClNO B7982533 1,2,3-Trimethylpiperidin-4-one;hydrochloride

1,2,3-Trimethylpiperidin-4-one;hydrochloride

Cat. No.: B7982533
M. Wt: 177.67 g/mol
InChI Key: NPQYLNJMDCLXLO-UHFFFAOYSA-N
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Description

1,2,3-Trimethylpiperidin-4-one;hydrochloride is a chemical compound that belongs to the piperidine family Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethylpiperidin-4-one;hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethyl-2-pentanone with ammonia and formaldehyde can yield the desired piperidine derivative . The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to meet regulatory standards and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1,2,3-Trimethylpiperidin-4-one;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Trimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Trimethylpiperidin-4-one;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s steric and electronic properties, leading to distinct interactions with molecular targets and different applications in research and industry .

Properties

IUPAC Name

1,2,3-trimethylpiperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-6-7(2)9(3)5-4-8(6)10;/h6-7H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQYLNJMDCLXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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